molecular formula C11H13N3O B1481702 (1-ethyl-3-(pyridin-4-yl)-1H-pyrazol-5-yl)methanol CAS No. 2090959-65-0

(1-ethyl-3-(pyridin-4-yl)-1H-pyrazol-5-yl)methanol

Cat. No.: B1481702
CAS No.: 2090959-65-0
M. Wt: 203.24 g/mol
InChI Key: RTPVWQFTBBXJKX-UHFFFAOYSA-N
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Description

(1-ethyl-3-(pyridin-4-yl)-1H-pyrazol-5-yl)methanol is a useful research compound. Its molecular formula is C11H13N3O and its molecular weight is 203.24 g/mol. The purity is usually 95%.
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Scientific Research Applications

Catalysis and Organic Synthesis

  • Catalytic Applications : Certain derivatives of the compound have been used in the synthesis of complex molecules. For instance, complexes formed with this compound have been studied for their potential in catalyzing organic reactions, highlighting the versatility of these compounds in synthetic chemistry (Kermagoret & Braunstein, 2008).

Material Science

  • Development of Novel Materials : Research has been conducted on the synthesis and characterization of materials derived from this compound for potential use in various applications, including as ligands in metal-organic frameworks (MOFs) or in the creation of new materials with specific electronic or photophysical properties.

Corrosion Inhibition

  • Corrosion Inhibition : Studies have shown that derivatives of this compound can act as effective corrosion inhibitors, protecting metals in acidic environments. This application is significant for industrial processes where metal corrosion can lead to substantial economic losses (Tebbji et al., 2005).

Supramolecular Chemistry

  • Supramolecular Architectures : The compound has been utilized in the construction of supramolecular architectures. These structures are of interest for their potential applications in molecular recognition, sensing, and as components in nanotechnology (Seredyuk et al., 2014).

Antimicrobial and Anticancer Research

  • Biological Activity Studies : While excluding direct drug use and side effects, it's worth noting that derivatives of this compound have been synthesized and evaluated for their antimicrobial and anticancer activities. Such studies contribute to the broader search for new therapeutic agents (Hafez, El-Gazzar, & Al-Hussain, 2016).

Properties

IUPAC Name

(2-ethyl-5-pyridin-4-ylpyrazol-3-yl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N3O/c1-2-14-10(8-15)7-11(13-14)9-3-5-12-6-4-9/h3-7,15H,2,8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTPVWQFTBBXJKX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=CC(=N1)C2=CC=NC=C2)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(1-ethyl-3-(pyridin-4-yl)-1H-pyrazol-5-yl)methanol
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(1-ethyl-3-(pyridin-4-yl)-1H-pyrazol-5-yl)methanol
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(1-ethyl-3-(pyridin-4-yl)-1H-pyrazol-5-yl)methanol
Reactant of Route 6
(1-ethyl-3-(pyridin-4-yl)-1H-pyrazol-5-yl)methanol

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.